

An In-depth Technical Guide to 4-Methoxytrityl Chloride (MMT-Cl)

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Compound of Interest

Compound Name: 4-Methoxytrityl chloride

Cat. No.: B032094

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Introduction

4-Methoxytrityl chloride, commonly abbreviated as MMT-Cl, is a specialized organic reagent of significant value in multi-step chemical synthesis.^[1] It belongs to the family of trityl-based protecting groups and is widely recognized for its role in the selective protection of primary hydroxyl (-OH) and thiol (-SH) functionalities.^{[1][2]} Its principal application lies in the fields of oligonucleotide and peptide synthesis, where precise control over reactive functional groups is paramount for achieving the desired molecular architecture.^{[1][3]}

The MMT group is distinguished by its sensitivity to acidic conditions, allowing for its removal under mild protocols that leave more robust protecting groups, such as those sensitive to strong acids or bases, intact.^{[2][4]} This orthogonality is a critical feature in complex synthetic strategies, enabling chemists to deprotect specific sites on a molecule for further modification while the rest of the molecule remains shielded.^{[4][5]} This guide provides a comprehensive overview of the core physical and chemical characteristics of MMT-Cl, detailed experimental protocols for its use, and logical workflows for its synthesis and application.

Physical and Chemical Characteristics

The fundamental properties of MMT-Cl are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

General Properties

Property	Value	Reference(s)
Chemical Name	4-Methoxytriphenylmethyl chloride	[6]
Synonyms	4-Methoxytrityl chloride, MMT-Cl, p-Anisylchlorodiphenylmethane	[6]
CAS Number	14470-28-1	[6]
Appearance	White to off-white or pale yellow/pink crystalline powder.	[7][8]

Structural and Molecular Data

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₇ ClO	[6]
Molecular Weight	308.81 g/mol	[9]
InChI Key	OBOH MJWDFP BPKD-UHFFFAOYSA-N	[6]
Canonical SMILES	COc1ccc(cc1)C(Cl)(c2ccccc2)c3ccccc3	[10]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	119 - 125 °C	[11]
Solubility	Soluble in toluene, dichloromethane, chloroform. Insoluble in water.	[11]
Stability	Moisture and heat sensitive. Stable at room temperature in closed, dry containers.	[8]
Storage Conditions	Store at 2-8°C under an inert, dry atmosphere.	[10]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of MMT-Cl.

Infrared (IR) Spectroscopy

The FTIR spectrum is used to confirm the presence of key functional groups. While a full spectrum interpretation is complex, the identity of MMT-Cl can be confirmed by comparing its spectrum to a reference standard, a process often noted as "Conforms" in quality control specifications.[7] Characteristic regions of interest include C-H stretching from the aromatic rings, C=C aromatic ring stretches, C-O ether stretching, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the precise structure of the molecule. Although detailed spectral assignments require reference standards, typical chemical shifts in a CDCl_3 solvent are expected in the following regions:

- ^1H NMR: Aromatic protons (multiple signals between ~6.8-7.5 ppm) and a singlet for the methoxy ($-\text{OCH}_3$) protons around 3.8 ppm.
- ^{13}C NMR: Multiple signals in the aromatic region (~113-160 ppm), a signal for the methoxy carbon (~55 ppm), and a signal for the central quaternary carbon.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and application of MMT-Cl.

Synthesis of 4-Methoxytrityl Chloride

MMT-Cl is typically synthesized in a two-step process starting from 4-methoxybenzophenone. The workflow for this synthesis is illustrated below.

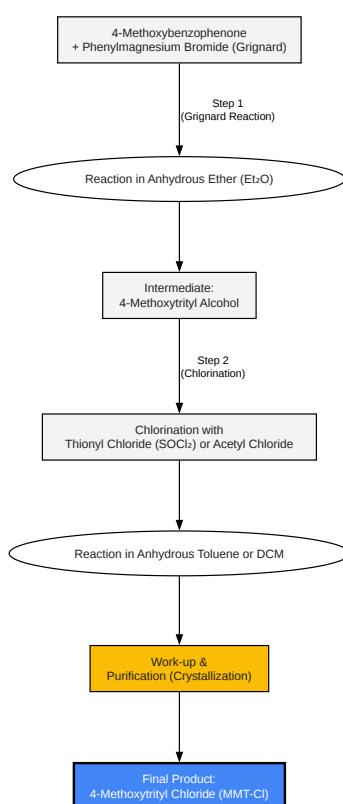


Figure 1. Synthetic Workflow for MMT-Cl

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Figure 1. Synthetic Workflow for MMT-Cl

Methodology:

- Grignard Reaction:

- To a solution of phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent (e.g., diethyl ether or THF), a solution of 4-methoxybenzophenone in the same solvent is added dropwise at a reduced temperature (e.g., 0°C).
- The reaction is highly exothermic and must be controlled carefully.
- After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The resulting mixture is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield crude 4-methoxytrityl alcohol.^[1]
- Chlorination:
 - The crude 4-methoxytrityl alcohol is dissolved in an anhydrous non-polar solvent like toluene or dichloromethane.
 - Thionyl chloride or acetyl chloride is added dropwise to the solution, often in the presence of a base like pyridine to neutralize the HCl byproduct.
 - The reaction mixture is stirred at room temperature until completion.
 - The solvent is removed under reduced pressure, and the resulting crude MMT-Cl is purified, typically by recrystallization from a solvent system like hexanes/ethyl acetate, to yield the final product.

Purity Determination by HPLC

The purity of MMT-Cl is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Representative Protocol:

- HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid.[\[1\]](#)
- Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid or trifluoroacetic acid.[\[1\]](#)
- Gradient: A linear gradient from approximately 30% B to 100% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm or 254 nm.
- Sample Preparation: A sample solution is prepared by dissolving an accurately weighed amount of MMT-Cl in the mobile phase (e.g., 50:50 A:B) to a concentration of ~1 mg/mL.[\[1\]](#)
- Analysis: The sample is injected, and the purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Application as a Protecting Group

MMT-Cl is used to protect primary alcohols or thiols. The general workflow involves protection of the functional group, performing other synthetic steps, and then selective deprotection.

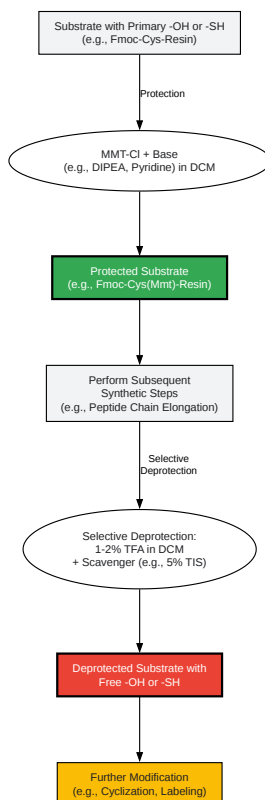


Figure 2. MMT Protection & Deprotection Workflow

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Figure 2. MMT Protection & Deprotection Workflow

Protection Protocol (General):

- Dissolve the substrate containing the primary hydroxyl or thiol group in an anhydrous solvent such as dichloromethane (DCM).
- Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (1.5-2.0 equivalents).
- Add MMT-Cl (1.1-1.5 equivalents) portion-wise or as a solution in DCM.
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
- Upon completion, quench the reaction with water or a mild aqueous acid.

- Extract the product with an organic solvent, dry the organic phase, and concentrate it.
- Purify the MMT-protected product using column chromatography.

Deprotection Protocol (On-Resin Example):

The MMT group is prized for its lability under very mild acidic conditions, which allows for its removal without cleaving the peptide from many common resins or removing other acid-sensitive side-chain protecting groups.^{[4][7]}

- Swell the peptide-resin (containing the Mmt-protected residue) in DCM.
- Prepare a deprotection solution of 1-2% trifluoroacetic acid (TFA) in DCM. It is critical to include a scavenger, such as 2-5% triisopropylsilane (TIS), to capture the liberated Mmt cation and prevent side reactions.^{[4][5]}
- Treat the resin with the deprotection solution (approx. 10 mL per gram of resin).
- Gently agitate the mixture for 2-10 minutes. Repeat this treatment 3-5 times to ensure complete removal.^[5]
- Monitor the deprotection by taking a small sample of resin beads and adding a drop of concentrated TFA; an immediate orange color indicates the presence of the Mmt cation and successful cleavage.
- After the final treatment, filter the resin and wash thoroughly with DCM, methanol, and DMF to remove all traces of acid and scavenger before proceeding to the next synthetic step.^[11]

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